molecular formula C19H22N2O4S B2806304 4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922009-12-9

4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2806304
CAS RN: 922009-12-9
M. Wt: 374.46
InChI Key: XTUIBKZXNNSAIM-UHFFFAOYSA-N
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Description

The compound contains a tert-butyl group, which is a common substituent in organic chemistry . It also contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms in the molecule .

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Synthetic Approaches for Related Compounds : The synthesis and applications of related heterocyclic compounds, such as benzothiazoles, quinoxalines, and benzodiazepines, have been extensively studied. These compounds are synthesized from o-phenylenediamines and have found applications ranging from materials science to pharmaceuticals due to their diverse chemical properties and biological activities (Ibrahim, 2011).

Environmental and Toxicological Research

  • Parabens in Aquatic Environments : Research on parabens, which share a phenolic structure similar to that in the inquiry, suggests their widespread presence in aquatic environments and potential as weak endocrine disruptors. This research underscores the importance of understanding the environmental fate and behavior of chemically related compounds (Haman et al., 2015).

Biodegradation and Environmental Fate

  • Degradation Processes of Pharmaceuticals : Studies on the degradation of pharmaceutical compounds, such as nitisinone, have employed LC-MS/MS to understand their stability under various conditions and identify degradation products. This type of research is crucial for assessing the environmental and health impacts of synthetic compounds (Barchańska et al., 2019).

Antioxidant Activity and Analytical Methods

  • Analytical Methods for Antioxidant Activity : The evaluation of antioxidant capacity is a key area of research in food science, pharmaceuticals, and chemistry. Various methods, including ABTS and DPPH assays, are used to determine the antioxidant activity of compounds, highlighting the importance of these assays in understanding the health benefits and chemical properties of compounds (Munteanu & Apetrei, 2021).

Mechanism of Action

Mode of Action

The exact mode of action of the compound is currently unknown. Given its complex structure, it is likely that the compound interacts with its targets in a multifaceted manner, potentially involving multiple binding sites or conformational changes .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential to interact with multiple targets. The specific pathways and their downstream effects are currently unknown .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect the compound are currently unknown .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should always be followed to minimize risks .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research might focus on optimizing its synthesis, improving its efficacy, reducing its side effects, etc .

properties

IUPAC Name

4-tert-butyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-19(2,3)13-4-7-15(8-5-13)26(23,24)21-14-6-9-17-16(12-14)18(22)20-10-11-25-17/h4-9,12,21H,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUIBKZXNNSAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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